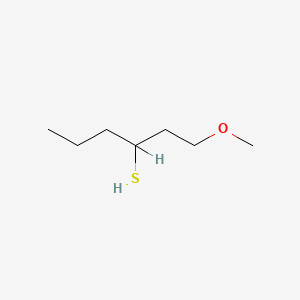

1-Methoxyhexane-3-thiol

Description

Contextual Significance of Alkyl Thiols in Organic Chemistry

Alkyl thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group attached to an alkyl substituent. wikipedia.org They are the sulfur analogs of alcohols and exhibit distinct chemical properties due to the presence of the sulfur atom. wikipedia.orgbritannica.com Thiols are generally more acidic than their corresponding alcohols and are excellent nucleophiles, readily participating in SN2 reactions. libretexts.org This reactivity makes them valuable intermediates in organic synthesis for creating a variety of sulfur-containing molecules, including thioethers and disulfides. libretexts.orgjmaterenvironsci.com

In addition to their synthetic utility, alkyl thiols are known for their strong and often unpleasant odors, reminiscent of garlic or rotten eggs. wikipedia.org This characteristic has led to their use as odorants for natural gas, which is odorless in its pure form. wikipedia.org However, not all thiols have disagreeable scents; some, like furan-2-ylmethanethiol, contribute to the desirable aromas of foods. wikipedia.org The diverse and potent sensory profiles of thiols have made them a significant area of study in flavor and fragrance chemistry. jmaterenvironsci.com

Research Trajectory of 1-Methoxyhexane-3-thiol

The investigation into this compound has been notably driven by its identification as a potent odorant. Initial research focused on its isolation and identification from natural sources. A significant discovery was its identification as a key component responsible for the characteristic odor of clary sage (Salvia sclarea L.). google.comresearchgate.net Further research has also identified its presence in other plants, such as those of the Ruta species. researchgate.net

Chemical Profile of this compound

Molecular Structure and Chemical Identity

This compound is an organic molecule with a hexane (B92381) backbone. ontosight.ai Key functional groups include a methoxy (B1213986) group (-OCH₃) at the first carbon position and a thiol group (-SH) at the third carbon position. ontosight.ai The presence of a chiral center at the third carbon gives rise to two stereoisomers: (R)-1-methoxyhexane-3-thiol and (S)-1-methoxyhexane-3-thiol. ontosight.ainih.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 94291-50-6 nih.gov |

| Molecular Formula | C₇H₁₆OS nih.gov |

| Molecular Weight | 148.27 g/mol nih.gov |

| SMILES | CCCC(S)CCOC nih.gov |

| InChIKey | GTDLILFCRHJTRW-UHFFFAOYSA-N nih.gov |

Physicochemical Properties

The physical and chemical characteristics of this compound are influenced by its functional groups. The thiol group contributes to its characteristic odor and reactivity, while the methoxy group affects its polarity and boiling point.

Here is a table detailing some of its physicochemical properties:

| Property | Value | Source |

| Boiling Point | 184.00 to 185.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.com |

| Flash Point | 65.2ºC | chemsrc.com |

| Density | 0.899 g/cm³ | chemsrc.com |

| logP (o/w) | 2.121 (est) | chemeo.com |

| Water Solubility | 698.7 mg/L @ 25 °C (est) | thegoodscentscompany.com |

Synthesis and Formation

Laboratory Synthesis Methods

The synthesis of this compound in a laboratory setting can be achieved through various organic reactions. One common approach involves the reaction of an appropriate precursor with a sulfur-containing reagent. For instance, it can be synthesized from 1-methoxy-3-hexanone by reaction with a suitable reducing agent and a sulfur source. ontosight.ai Another documented method involves a one-step synthesis from 1-methoxy-3-hexanethiol prepared through other means. google.com

The synthesis of specific enantiomers often requires stereoselective methods. For example, the enantioselective synthesis of (R)- and (S)-1-methoxyhexane-3-thiol has been accomplished using baker's yeast for the selective reduction of ethyl-3-oxohexanoate, followed by a series of reactions including a Mitsunobu reaction. wisc.edu

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring volatile compound in certain plants. Notably, it is a key odorant in clary sage (Salvia sclarea). google.comtandfonline.com Its presence has also been reported in species of the genus Ruta. researchgate.net

The biosynthesis of thiols in plants can occur through various enzymatic pathways. For instance, S-cysteine conjugates can serve as non-volatile precursors that release volatile thiols through the action of enzymes like cysteine β-lyases. d-nb.info While the specific biosynthetic pathway for this compound has not been fully elucidated, it is likely formed from precursor compounds within the plant through enzymatic transformations.

Applications and Research Findings

Role in Flavor and Fragrance Chemistry

This compound is highly regarded in the flavor and fragrance industry for its potent and distinctive aroma. google.com It possesses a sulfurous odor with very natural green and herbaceous notes, reminiscent of clary sage. google.com In fact, it has been identified as a key substance contributing to the characteristic fragrance of clary sage, making it indispensable for creating artificial reconstitutions of this scent. google.com

Due to its powerful odor, even small amounts can impart a significant olfactory effect. google.com This property makes it a valuable ingredient in fine perfumery, including perfumes and colognes, where it can be used to create novel and original scent profiles. google.com Its applications also extend to functional perfumery, where it can be used to perfume a wide range of products such as soaps, shower gels, shampoos, deodorants, detergents, and cosmetic preparations. google.com

Significance in Food Science

Volatile sulfur compounds, including thiols, are crucial components that contribute to the aroma profiles of many foods. d-nb.info While this compound itself is not typically cited as a major component of common food aromas, the study of related thiols provides a valuable context for its potential significance. For example, varietal thiols like 3-mercaptohexan-1-ol are key aroma compounds in wine, contributing notes of grapefruit and passionfruit. researchgate.net

Research into the enzymatic release of thiols from non-volatile precursors in fruits and other food products is an active area of investigation. d-nb.info The understanding of how compounds like this compound are formed and perceived can inform the development of food products with enhanced or specific flavor profiles.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

94291-50-6 |

|---|---|

Formule moléculaire |

C7H16OS |

Poids moléculaire |

148.27 g/mol |

Nom IUPAC |

1-methoxyhexane-3-thiol |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9)5-6-8-2/h7,9H,3-6H2,1-2H3 |

Clé InChI |

GTDLILFCRHJTRW-UHFFFAOYSA-N |

SMILES |

CCCC(CCOC)S |

SMILES canonique |

CCCC(CCOC)S |

Autres numéros CAS |

94291-50-6 |

Origine du produit |

United States |

Natural Occurrence and Biosynthetic Origins

Identification and Distribution in Biological Matrices

Botanical Sources (e.g., Salvia sclarea L., Ruta species)

1-Methoxyhexane-3-thiol has been identified as a potent odorant in clary sage (Salvia sclarea L.). researchgate.netrsc.orgresearchgate.net Its distinctive and highly diffusive aroma is a key component of the fragrance of clary sage flowers and the freshly distilled essential oil. researchgate.net The odor profile is described as herbaceous-green, alliaceous, and having a perspiration-like note. researchgate.net

Following its discovery in Salvia sclarea, this thiol was also identified in a Ruta species, specifically Ruta chalepensis L. researchgate.net In this plant, it was found alongside its homologue, 1-methoxyheptane-3-thiol, and other related sulfur compounds. researchgate.net The enantiomeric distribution in both plant species was found to be slightly in favor of the (S)-enantiomer. researchgate.net

Biogenesis and Enzymatic Pathways

Elucidation of Non-Volatile Precursors (e.g., Cysteine-S-conjugates)

The formation of volatile thiols in many natural systems, including those found in grapes and other plants, is understood to originate from non-volatile precursors. acs.orgresearchgate.net A significant class of these precursors are S-cysteine conjugates. acs.orgresearchgate.netresearchgate.net These conjugates are essentially the volatile thiol bound to the amino acid cysteine. This mechanism has been extensively studied in the context of wine aroma, where compounds like 3-mercaptohexan-1-ol (structurally related to this compound) are released from their cysteinylated precursors during fermentation. acs.orgresearchgate.netasm.org While direct evidence for the specific cysteine-S-conjugate of this compound in Salvia or Ruta species is not detailed in the provided results, the established pathway for analogous thiols strongly suggests a similar biogenetic origin. acs.orgresearchgate.netresearchgate.net Glutathione-S-conjugates have also been identified as precursors to the cysteine-S-conjugates, representing an earlier step in the biosynthetic pathway. researchgate.netives-openscience.eu

Enzyme-Catalyzed Formation Mechanisms (e.g., β-lyases, ketoreductases)

The release of the volatile thiol from its cysteine-S-conjugate precursor is catalyzed by enzymes known as carbon-sulfur β-lyases (C-S lyases). acs.orgasm.orgd-nb.info These enzymes, which can be of bacterial or yeast origin, cleave the C-S bond to liberate the free thiol. acs.orgasm.org For example, enzymes from the gastrointestinal bacterium Eubacterium limosum have demonstrated the ability to release volatile thiols from their S-cysteine conjugate precursors. acs.org Similarly, yeast enzymes, such as one encoded by the STR3 gene in Saccharomyces cerevisiae, have been shown to possess C-S β-lyase activity, enabling the release of aromatic thiols during fermentation. asm.org

The biosynthesis of the precursor itself likely involves other enzymatic steps. For instance, the formation of related mercaptoalkanols can involve lipase-catalyzed kinetic resolutions and reductions of carbonyl precursors. rsc.orgresearchgate.net Ketoreductases, which catalyze the reduction of ketones to secondary alcohols, could also play a role in forming the specific stereochemistry of the alcohol group in the precursor molecule before the addition of sulfur.

Structural Analogs and Related Natural Thioethers

This compound belongs to a broader class of naturally occurring polyfunctional thiols and thioethers. Several structural analogs have been identified in various natural sources. In the same Ruta species where this compound was found, its homologue, 1-methoxyheptane-3-thiol, was also identified. researchgate.net Another related compound found in the same plant is 1-methoxy-4-methylpentane-3-thiol. researchgate.net

The broader family of volatile thiols includes compounds that are significant contributors to the aroma of various fruits and beverages. Examples include 4-mercapto-4-methylpentan-2-one (imparting a "grapefruit" aroma), 4-mercapto-4-methylpentan-2-ol, and 3-mercaptohexan-1-ol (contributing to "passion fruit" and "boxwood" notes in Sauvignon blanc wines). acs.orgasm.org These compounds share the common feature of being volatile sulfur compounds derived from non-volatile S-cysteine or S-glutathione precursors. acs.orgresearchgate.net The structural similarity lies in the presence of a thiol group and an oxygenated functional group (hydroxyl or ketone) within a carbon chain.

Stereochemical Investigations of 1 Methoxyhexane 3 Thiol

Enantiomeric Forms and Racemic Mixtures

1-Methoxyhexane-3-thiol is a chiral molecule existing as two distinct enantiomers, (S)-1-methoxyhexane-3-thiol and (R)-1-methoxyhexane-3-thiol, due to the stereocenter at the C3 position. researchgate.netontosight.ai These enantiomers are non-superimposable mirror images of each other. researchgate.net The compound can also exist as a racemic mixture, denoted as (±)-1-methoxyhexane-3-thiol, which contains equal amounts of the (S) and (R) enantiomers. researchgate.netfda.gov

The synthesis of the racemic form, (±)-1-methoxyhexane-3-thiol, has been used as a reference standard in the identification of the natural product. researchgate.netresearchgate.netresearchgate.netresearchgate.net Furthermore, enantioselective synthesis methods have been developed to prepare the individual (S)- and (R)-enantiomers, allowing for the investigation of their distinct properties. researchgate.netresearchgate.netresearchgate.netresearchgate.net The two enantiomers exhibit significantly different sensory characteristics. The (+)-(3S)-enantiomer is noted for its powerful and complex odor profile, which includes herbaceous, sage, burnt sulfur, and alliaceous notes, reminiscent of human perspiration, and is considered key to the aroma of clary sage. leffingwell.comleffingwell.com In contrast, the (-)-(3R)-enantiomer is described as having a sulfury, herbaceous, and onion-like scent, lacking the unique character of its (S)-counterpart. leffingwell.comleffingwell.comkcl.ac.uk

Table 1: Properties of this compound Stereoisomers

| Stereoisomer | Other Names | Description |

| (±)-1-Methoxyhexane-3-thiol | Racemic this compound | A mixture containing equal parts of (R)- and (S)-enantiomers. researchgate.netfda.gov |

| (+)-(S)-1-Methoxyhexane-3-thiol | (S)-1 | Possesses strong herbaceous, sage, burnt sulfur, and alliaceous notes. leffingwell.comleffingwell.com |

| (-)-(R)-1-Methoxyhexane-3-thiol | (R)-1 | Described as having a sulfury, herbaceous, and onion-like odor. leffingwell.comleffingwell.comkcl.ac.uk |

Absolute Configuration Determination

The absolute configuration of the enantiomers of this compound has been unequivocally established through a combination of enantioselective synthesis and analytical techniques. researchgate.netresearchgate.netresearchgate.net

The definitive assignment of the absolute configuration for the (S)-enantiomer was accomplished through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.netresearchgate.net To facilitate this, the thiol was converted into a suitable crystalline derivative. Specifically, the absolute configuration of (S)-1-methoxyhexane-3-thiol was fully corroborated by the X-ray analysis of the crystalline thioester, (1′S,1S)-2. researchgate.netresearchgate.netresearchgate.net This method provides unambiguous proof of the three-dimensional arrangement of atoms at the chiral center.

Spectroscopic techniques are crucial for characterizing and distinguishing between enantiomers. While X-ray crystallography provides the absolute structure, methods like Nuclear Magnetic Resonance (NMR) spectroscopy are vital for routine analysis and for confirming the identity of synthesized enantiomers. researchgate.netresearchgate.net Techniques such as directly coupled High-Performance Liquid Chromatography-NMR (HPLC-NMR) spectroscopy have become standard for the characterization of mixtures, including the identification of structural isomers and enantiomers. researchgate.net This approach, especially when combined with chiral HPLC separation, allows for the effective assignment of stereochemistry. researchgate.net Furthermore, HPLC combined with Circular Dichroism (HPLC-CD) offers a complementary method for assigning enantiomers based on their differential interaction with circularly polarized light. researchgate.net

Enantiomeric Ratio Analysis in Natural Samples

Investigations into the natural occurrence of this compound have revealed that the compound is present in certain plants as a non-racemic mixture, with a predominance of one enantiomer. Analysis of the volatile compounds from clary sage (Salvia sclarea L.), where the thiol is a key odorant, showed a slight excess of the (S)-enantiomer. researchgate.netresearchgate.netresearchgate.net A similar enantiomeric distribution has been observed in a Ruta species. researchgate.netresearchgate.netresearchgate.net The determination of these ratios is typically performed using multidimensional gas chromatography (MDGC) combined with a chiral stationary phase. researchgate.net

Table 2: Enantiomeric Ratios of this compound in Natural Sources

| Natural Source | (S)-Enantiomer (%) | (R)-Enantiomer (%) | Reference |

| Clary Sage (Salvia sclarea L.) | 60 | 40 | leffingwell.com |

| Ruta chalepensis L. | 70 | 30 | leffingwell.com |

Advanced Synthetic Methodologies and Enantioselective Synthesis

Total Synthesis Approaches for 1-Methoxyhexane-3-thiol

Total synthesis provides the definitive proof of a molecule's structure and allows for the production of material for further study. For this compound, both racemic and enantiomerically pure forms have been targeted.

Conventional synthesis of this compound can be achieved through straightforward chemical reactions. A common and direct approach involves using a 3-hexanone (B147009) precursor. The synthesis can be performed through the reaction of 3-hexanone with methanol (B129727) and a suitable sulfur-containing reagent to introduce the required functional groups onto the hexane (B92381) backbone. ontosight.ai This method provides a reliable route to the basic structure of the compound.

The synthesis of racemic (±)-1-methoxyhexane-3-thiol is often the first step in confirming the identity of a newly discovered natural product. Researchers have successfully prepared the racemic mixture of this thiol, and its analytical data has been compared with that of the compound isolated from natural sources, such as the clary sage plant (Salvia sclarea L.), to confirm its structure. researchgate.netresearchgate.netresearchgate.net The synthesis of the racemic form provides a crucial reference standard for chromatographic and spectrometric analysis. researchgate.netresearchgate.net

Enantioselective Synthesis Strategies

The two enantiomers of this compound possess distinct sensory properties, making their individual synthesis a key objective. kcl.ac.ukkcl.ac.uk The (R)-enantiomer is described as having an herbaceous, onion-like character, while the (S)-enantiomer has a repulsive odor reminiscent of sweat. kcl.ac.ukkcl.ac.uk Consequently, significant effort has been dedicated to developing enantioselective strategies to produce each isomer in high purity. researchgate.netresearchgate.netresearchgate.net

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the synthesis of chiral mercaptoalkanol derivatives, a highly diastereoselective aldol (B89426) reaction using a chiral auxiliary has been reported as a key step. researchgate.net This general strategy involves temporarily attaching a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for this compound are not detailed in the provided context, this methodology is a cornerstone of asymmetric synthesis for related chiral alcohols and amines and is applicable to this target molecule. sioc-journal.cntcichemicals.comosi.lv

Asymmetric catalysis, particularly using enzymes, has proven to be a highly effective strategy for obtaining the enantiomers of this compound and related compounds. frontiersin.orgrsc.org Biocatalysis offers high selectivity under mild conditions. kcl.ac.uk

Enzymatic Kinetic Resolution: This technique relies on an enzyme's ability to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Lipase-Catalyzed Reactions: Lipase B from Candida antarctica has been used for the asymmetric esterification of racemic alcohols, yielding optically enriched products. researchgate.net Lipases and esterases have also been screened for their ability to hydrolyze thioester bonds, such as in 3-acetylthiohexanal, which is a precursor to related thiols. d-nb.info

Baker's Yeast Reduction: A notable enantioselective synthesis of a precursor to 3-mercaptohexan-1-ol (a related thiol) involved the selective reduction of ethyl-3-oxohexanoate using Baker's yeast to afford the corresponding (R)-alcohol. wisc.edu This chiral alcohol can then be further transformed into the desired thiol enantiomers. wisc.edu

Asymmetric Reduction: Keto-reductase (KRED) enzymes have been identified that can reduce prochiral mercaptoketones with high enantioselectivity, offering a direct route to chiral mercaptoalkanols. kcl.ac.uk

The table below summarizes key findings in the biocatalytic synthesis of this compound and related compounds.

| Precursor / Substrate | Biocatalyst | Reaction Type | Product / Outcome | Reference(s) |

| Ethyl-3-oxohexanoate | Baker's yeast | Selective reduction | (R)-alcohol precursor | wisc.edu |

| Racemic lavandulol | Lipase B from Candida antarctica | Asymmetric esterification | (S)-lavandulol and (R)-lavandulyl acetate | researchgate.net |

| 3-Acetylthiohexanal | Porcine liver esterase | Hydrolysis | 3-Mercaptohexanal | d-nb.info |

| Prochiral mercaptoketones | Keto-reductases (KREDs) | Asymmetric reduction | Chiral 1,3-mercaptoalkanols | kcl.ac.uk |

Cascade reactions, where multiple chemical transformations occur in a single pot, offer an efficient and atom-economical approach to complex molecules. umich.edu These reactions streamline synthesis by avoiding the isolation and purification of intermediates. umich.edu

Photo-Biocatalytic Cascades: A novel one-pot cascade combining a photocatalytic step with a biocatalytic reduction has been developed for the synthesis of chiral mercaptoalkanols. kcl.ac.ukresearchgate.net This approach allows for the creation of these valuable compounds from simple, readily available building blocks with excellent yields and enantiomeric excess. researchgate.net

Organocatalytic Cascades: Asymmetric organocatalysis can facilitate cascade reactions to build complex chiral structures. umich.edujst.go.jp For example, Michael-Michael cascade reactions catalyzed by bifunctional organocatalysts have been used to create highly substituted chiral molecules. mdpi.com

Lewis Acid-Catalyzed Cascades: A single chiral Lewis acid catalyst can orchestrate a multi-step cascade process, such as the dimerization of unsaturated keto esters involving double Friedel–Crafts alkylation and double N-hemiketalization to form macrocyclic compounds with multiple stereocenters. acs.org

These advanced cascade strategies represent the cutting edge of synthetic efficiency for producing chiral thioethers and related functional groups.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is a significant area of research, primarily driven by the desire to understand structure-odor relationships and to discover novel flavor and fragrance compounds. researchgate.net Modifications to the core structure of this compound can lead to substantial changes in olfactory properties. researchgate.net Research efforts have focused on synthesizing homologous series, branched-chain isomers, and various functional group derivatives to explore the chemical space around this potent odorant.

Enantioselective synthesis is a critical aspect of this research, as the stereochemistry of chiral thiols often has a profound impact on their sensory characteristics. tandfonline.comkcl.ac.uk For instance, the enantiomers of this compound itself exhibit distinct aromas, with the (R)-enantiomer described as having an herbaceous, onion-like character, while the (S)-enantiomer possesses a repulsive, sweat-like odor. kcl.ac.ukkcl.ac.uk Therefore, methods that allow for the preparation of stereochemically pure analogs are highly valuable.

A key strategy in the synthesis of analogs involves the enantioselective reduction of a ketone precursor. One notable method employs Baker's yeast for the selective reduction of ethyl-3-oxohexanoate, which yields the corresponding (R)-alcohol. wisc.edu This chiral intermediate can then be utilized in Mitsunobu reactions to produce both enantiomers of this compound and its derivatives. wisc.edu

Among the synthesized analogs are homologous compounds where the alkyl chain length is varied. For example, 1-methoxyheptane-3-thiol, a higher homolog, and 1-methoxy-4-methylpentane-3-thiol, a branched-chain isomer, have been successfully synthesized and identified in natural sources like Ruta species. researchgate.netresearchgate.net The synthesis of the racemic forms of these compounds, as well as the enantiomerically pure (R)-4-methylpentane-3-thiol, has been described in the literature. researchgate.net

The general approach to synthesizing these analogs often starts from a suitable ketone or aldehyde, followed by the introduction of the methoxy (B1213986) and thiol functionalities. ontosight.ai For instance, this compound can be synthesized from 3-hexanone by reaction with methanol and a sulfur-containing reagent. ontosight.ai Similar strategies can be adapted for the synthesis of its analogs.

The table below provides a summary of some of the synthesized structural analogs and derivatives of this compound.

| Compound Name | Structure | Notes |

| 1-Methoxyheptane-3-thiol | CH₃(CH₂)₃CH(SH)CH₂CH₂OCH₃ | A higher homolog of this compound. researchgate.netresearchgate.net |

| 1-Methoxy-4-methylpentane-3-thiol | (CH₃)₂CHCH(SH)CH₂CH₂OCH₃ | A branched-chain isomer. Both racemic and the (R)-enantiomer have been synthesized. researchgate.net |

| (R)-1-Methoxyhexane-3-thiol | CH₃(CH₂)₂CH(SH)CH₂CH₂OCH₃ | The (R)-enantiomer of this compound. kcl.ac.uk |

| (S)-1-Methoxyhexane-3-thiol | CH₃(CH₂)₂CH(SH)CH₂CH₂OCH₃ | The (S)-enantiomer of this compound. kcl.ac.ukresearchgate.net |

Analytical Chemistry Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatography is the cornerstone for the analysis of 1-Methoxyhexane-3-thiol, a volatile sulfur compound often found in trace amounts. Both gas and liquid chromatography are employed to separate it from complex matrices, enabling accurate characterization and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a primary technique for analyzing volatile and semi-volatile compounds like this compound. The compound's volatility makes it an ideal candidate for GC-based analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. spectrabase.com

Capillary gas chromatography is widely used for the analysis of this compound, offering high resolution and sensitivity. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid stationary phase coated on the inner surface of a long, thin capillary column. The choice of stationary phase is critical for achieving effective separation. Data from the National Institute of Standards and Technology (NIST) provides specific Kovats retention indices (RI) for this compound on different column types, which helps in its identification. nist.govnih.gov

For instance, analysis on a non-polar SPB-1 column, which has a polydimethylsiloxane (B3030410) stationary phase, results in a retention index of 1140. nist.gov In contrast, a polar Supelcowax-20M column, with a polyethylene (B3416737) glycol stationary phase, yields a higher retention index of 1458, indicating stronger interaction with the polar column. nist.gov These differing retention behaviors on columns of varying polarity are fundamental for the compound's identification in complex volatile fractions.

| Column Type | Stationary Phase | Retention Index (I) | Conditions |

|---|---|---|---|

| Capillary | SPB-1 (non-polar) | 1140 | 30 m x 0.25 mm x 0.25 µm, He carrier, 50°C (5 min) -> 5 K/min -> 240°C (20 min) |

| Capillary | Supelcowax-20M (polar) | 1458 | 50°C (5 min) -> 5 K/min -> 240°C (20 min) |

For exceptionally complex samples, such as essential oils where this compound can be a key aroma contributor, single-column GC may not provide sufficient resolution. researchgate.net Multidimensional gas chromatography (MDGC) offers enhanced separation capabilities by using two or more columns with different stationary phases. monash.edu In a typical MDGC setup, a portion of the effluent from the first column containing co-eluting compounds is selectively transferred ("heart-cut") to a second column with a different polarity. researchgate.net This process allows for the separation of compounds that overlap on the primary column, enabling more accurate identification and quantification of trace components like this compound in matrices rich with other volatile compounds. monash.edu

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (+)-3S-1-Methoxyhexane-3-thiol and (-)-3R-1-Methoxyhexane-3-thiol. leffingwell.comnih.gov These enantiomers exhibit distinct sensory properties. The (+)-3S form is noted for its characteristic clary sage, herbaceous, and sulfurous notes, while the (-)-3R form is described as more onion-like and lacks the specific clary sage character. leffingwell.com

Due to these differences, separating and quantifying the individual enantiomers is crucial. Chiral gas chromatography is the technique used for this purpose. It employs a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer. gcms.cz This differential interaction leads to different retention times, allowing for their separation and the determination of the enantiomeric ratio in a sample. This is vital for authenticity studies and for understanding the precise aroma profile of natural products like clary sage oil. leffingwell.com

High-Performance Liquid Chromatography (HPLC) Applications

While GC is the dominant technique for this volatile thiol, High-Performance Liquid Chromatography (HPLC) provides an alternative analytical approach. HPLC is particularly useful for analyzing less volatile derivatives of the thiol or for samples where direct injection into a hot GC inlet might cause degradation.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for the analysis of this compound. sielc.com In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. The compound is separated based on its hydrophobicity. A specific method for analyzing this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (MS), the non-volatile phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS-Compatible Modifier | Formic Acid (replaces Phosphoric Acid) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). These improvements are primarily achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling high backpressures.

For the analysis of thiols like this compound, which are often volatile and prone to oxidation, UPLC is typically coupled with mass spectrometry (UPLC-MS). Due to the compound's volatility, direct analysis by UPLC can be challenging. Therefore, a common strategy involves derivatization of the thiol group to form a less volatile and more readily detectable derivative. Reagents such as 4,4'-dithiodipyridine or monobromobimane (B13751) can be employed to tag the thiol, enhancing its chromatographic retention and detection sensitivity.

A hypothetical UPLC method for the analysis of derivatized this compound would likely employ a reversed-phase column, such as a C18, with a gradient elution. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with a small amount of an acid modifier (e.g., formic acid) to ensure good peak shape and ionization efficiency for MS detection.

Table 1: Representative UPLC Parameters for Thiol Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

| Detector | Tandem Mass Spectrometer (MS/MS) |

This approach allows for the rapid and efficient separation of the derivatized analyte from complex sample matrices, enabling sensitive and selective quantification.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns, which act as a molecular fingerprint.

GC-MS for Identification and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 148, corresponding to its molecular weight. However, the molecular ion is often of low abundance due to the facile fragmentation of the molecule. The fragmentation pattern is dictated by the structure of the compound, with cleavage occurring at the weakest bonds and leading to the formation of stable carbocations and radicals.

Key fragmentation pathways for this compound include:

Alpha-cleavage: Fission of the C-C bond adjacent to the sulfur atom or the oxygen atom.

Loss of neutral molecules: Elimination of small, stable molecules such as H₂S or CH₃OH.

The resulting fragment ions provide structural information. For instance, a prominent fragment at m/z 45 is indicative of the [CH₂OCH₃]⁺ ion. The fragmentation pattern serves as a unique identifier for the compound and can be compared against spectral libraries for confirmation. The NIST WebBook reports Kovats retention indices of 1140 on a non-polar column and 1458 on a polar column for this compound. nist.gov

Table 2: Prominent Fragment Ions in the GC-MS Spectrum of this compound

| m/z | Proposed Fragment Structure |

| 148 | [C₇H₁₆OS]⁺ (Molecular Ion) |

| 115 | [M - SH]⁺ |

| 101 | [M - CH₂OCH₃]⁺ |

| 87 | [CH₃OCH₂CH₂CH(SH)]⁺ |

| 75 | [CH₂(SH)CH₂OCH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

| Note: This table is based on predicted fragmentation patterns and requires experimental data for confirmation. |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, provides an additional layer of structural information by analyzing the fragmentation of a specific precursor ion. In an MS/MS experiment, a precursor ion (e.g., the molecular ion or a major fragment ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This technique is particularly useful for differentiating between isomers and for confirming the connectivity of atoms within the molecule. For this compound, selecting the molecular ion at m/z 148 as the precursor would yield a product ion spectrum that reveals the specific fragmentation pathways. For example, the observation of a transition from m/z 148 to m/z 101 would confirm the loss of the methoxyethyl group. This level of detail is invaluable for the unambiguous identification of the compound in complex samples.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This high accuracy allows for the determination of the elemental composition of an ion from its exact mass.

For this compound, with a molecular formula of C₇H₁₆OS, the theoretical exact mass of the molecular ion is 148.09218 Da. An HRMS instrument can measure this mass with sufficient accuracy to distinguish it from other ions that may have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of the compound, especially when authentic standards are not available for comparison. HRMS is also invaluable in metabolomics and environmental studies for identifying unknown compounds in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR Data Acquisition

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the two most common types of NMR experiments.

¹H NMR Spectroscopy: A predicted ¹H NMR spectrum of this compound would show distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the protons. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Table 3: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (ppm, predicted) | Multiplicity (predicted) | Integration |

| CH₃ (C6) | ~0.9 | Triplet | 3H |

| CH₂ (C5) | ~1.4-1.6 | Multiplet | 2H |

| CH₂ (C4) | ~1.4-1.6 | Multiplet | 2H |

| CH (C3) | ~2.7-2.9 | Multiplet | 1H |

| SH | ~1.3-1.6 | Triplet | 1H |

| CH₂ (C2) | ~1.8-2.0 | Multiplet | 2H |

| CH₂ (C1) | ~3.5 | Triplet | 2H |

| OCH₃ | ~3.3 | Singlet | 3H |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

¹³C NMR Spectroscopy: A predicted ¹³C NMR spectrum of this compound would display a separate signal for each unique carbon atom. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Position | Chemical Shift (ppm, predicted) |

| C6 | ~14 |

| C5 | ~23 |

| C4 | ~36 |

| C3 | ~45 |

| C2 | ~38 |

| C1 | ~72 |

| OCH₃ | ~59 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

The acquisition of both ¹H and ¹³C NMR data, often supplemented with two-dimensional NMR experiments such as COSY and HSQC, allows for the complete and unambiguous assignment of the structure of this compound.

Application in Structural Confirmation

The definitive identification of this compound relies on a combination of chromatographic and spectrometric methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for its structural elucidation. The process involves separating the volatile thiol from a sample matrix using a gas chromatograph and subsequently analyzing it with a mass spectrometer. nih.gov

The mass spectrometer fragments the molecule into a predictable pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound, this analysis provides crucial data on its molecular weight and the structure of its fragments, which helps in confirming the placement of the methoxy (B1213986) and thiol functional groups on the hexane (B92381) backbone.

Furthermore, the retention index (Kovats RI) from the gas chromatography step provides additional evidence for structural confirmation. This dimensionless value compares the retention time of the analyte to that of n-alkane standards. Experimental retention indices for this compound have been determined on both standard non-polar and polar columns, providing robust data for its identification. nih.govnist.gov

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H16OS |

| Molecular Weight | 148.27 g/mol |

| InChIKey | GTDLILFCRHJTRW-UHFFFAOYSA-N |

| SMILES | CCCC(CCOC)S |

| Kovats RI (non-polar column) | 1041, 1140 |

| Kovats RI (polar column) | 1360, 1458 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of both the thiol (-SH) and ether (C-O-C) functionalities. spectrabase.com

The thiol group is identified by a weak but sharp absorption band corresponding to the S-H stretching vibration, which typically appears in the range of 2550-2600 cm⁻¹. The ether group is characterized by a strong C-O-C stretching vibration, which is typically observed in the 1050-1150 cm⁻¹ region of the spectrum. libretexts.orglibretexts.org The presence of these specific bands in the IR spectrum of an unknown compound provides strong evidence for its identity as this compound. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiol (S-H) | Stretching | 2550 - 2600 | Weak, Sharp |

| Ether (C-O-C) | Stretching | 1050 - 1150 | Strong |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

Advanced Sample Preparation and Preconcentration Strategies

Given that this compound is often present at trace concentrations in complex matrices, effective sample preparation is critical for its accurate analysis. Advanced strategies are employed to isolate and concentrate the analyte, thereby enhancing detection sensitivity and removing interfering compounds.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration. thermofisher.com For a moderately polar compound like this compound, a reversed-phase SPE sorbent, such as C18-bonded silica, is often suitable. The general process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. researchgate.net In some cases, specialized SPE cartridges containing silver ions (Ag+) have been used for the selective extraction of volatile thiols from complex samples like wine. nih.gov

| Step | Purpose | Typical Solvents |

|---|---|---|

| Conditioning | To activate the sorbent and ensure reproducible retention. | Methanol, followed by water or sample buffer. |

| Sample Loading | To adsorb the analyte onto the sorbent. | Aqueous sample, pH adjusted if necessary. |

| Washing | To remove weakly bound interfering compounds. | Water or a weak aqueous-organic mixture. |

| Elution | To desorb the analyte from the sorbent. | Organic solvent (e.g., methanol, acetonitrile) or a mixture with water. |

Stir bar sorptive extraction (SBSE) is a solventless sample preparation technique that is particularly effective for extracting and concentrating volatile and semi-volatile organic compounds from aqueous samples. sigmaaldrich.com The method utilizes a magnetic stir bar coated with a sorptive polymer, most commonly polydimethylsiloxane (PDMS). acs.org

During extraction, the coated stir bar is placed in the sample and stirred for a defined period. Analytes partition from the sample matrix into the PDMS phase. The high volume of the extraction phase on an SBSE stir bar allows for high analyte recovery and excellent sensitivity. sigmaaldrich.com After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed directly into a GC-MS system. nih.gov Optimization of parameters such as extraction time, stirring speed, pH, and salt content is crucial for achieving high recovery of thiols. nih.gov

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Coating Material | The sorptive phase on the stir bar. PDMS is common for non-polar to moderately polar compounds. | PDMS, EG-Silicone |

| Extraction Time | The duration the stir bar is in contact with the sample. | 30 - 120 minutes |

| Stirring Speed | The rotational speed of the stir bar. | 500 - 1500 rpm |

| Sample pH | Can influence the charge state and volatility of the analyte. | Adjusted to ~3-4 for thiols in wine. |

| Salt Addition | Increases the ionic strength of the sample, which can enhance the partitioning of analytes into the sorbent phase ("salting-out" effect). | Addition of NaCl is common. |

Thiols can sometimes exhibit poor chromatographic behavior (e.g., peak tailing) or low sensitivity in GC-MS analysis. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties, such as increased volatility or better detectability. libretexts.org

For thiols, a common derivatization strategy involves reacting the active hydrogen of the sulfhydryl group. phenomenex.com One effective reagent is pentafluorobenzyl bromide (PFBBr). mdpi.com This reagent reacts with the thiol group in a nucleophilic substitution reaction to form a pentafluorobenzyl thioether. researchgate.netnih.gov The resulting derivative is more volatile, less polar, and highly responsive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, significantly lowering the limits of detection. mdpi.comnih.gov This approach is particularly useful for quantifying ultra-trace levels of thiols in complex matrices. mdpi.com

| Reagent Class | Example Reagent | Reaction Principle | Advantage for GC-MS |

|---|---|---|---|

| Alkylating Agents | Pentafluorobenzyl bromide (PFBBr) | Nucleophilic substitution at the sulfur atom. | Forms stable, volatile derivatives with high electron capture response. |

| Silylating Agents | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Replaces the active hydrogen of the thiol with a silyl (B83357) group. | Increases volatility and thermal stability. |

| Acylating Agents | Pentafluoropropionic anhydride (B1165640) (PFPA) | Forms a thioester derivative. | Improves volatility and chromatographic properties. |

Chemical Reactivity, Transformation, and Derivatization

Reactions of the Thiol Functional Group (-SH)

The thiol (-SH) group is the primary site of reactivity in 1-methoxyhexane-3-thiol, participating in a range of reactions including nucleophilic substitutions, complexation with metals, and various oxidation pathways.

Thiols are effective nucleophiles, particularly in their deprotonated thiolate form (RS⁻). The sulfur atom in this compound can readily participate in nucleophilic substitution reactions, most commonly SN2 reactions, with various electrophiles like alkyl halides. youtube.comjove.comlibretexts.org The thiol can act as a neutral nucleophile, but its reactivity is significantly enhanced by deprotonation with a base to form the more potent thiolate anion. youtube.comyoutube.com This reaction is a common method for the synthesis of sulfides (thioethers). youtube.comlibretexts.org

For instance, the reaction of this compound with an alkyl halide (R'-X) proceeds via an SN2 mechanism where the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. jove.comyoutube.com The use of thiourea followed by hydrolysis is an alternative method to synthesize thiols from alkyl halides that avoids the potential side reaction where the thiol product reacts with another alkyl halide to form a sulfide. jove.comlibretexts.org

Recent research has also explored the desulfurization of thiols to facilitate nucleophilic substitution, where the C-SH bond is activated for reaction with a wide range of nucleophiles, including free amines. acs.orgacs.org

| Reaction Type | Electrophile | Product Type | General Scheme |

| SN2 Alkylation | Alkyl Halide (R'-X) | Sulfide (Thioether) | R-SH + R'-X → R-S-R' + HX |

| Epoxide Ring-Opening | Epoxide | β-Hydroxy Sulfide | R-SH + Epoxide → R-S-CH₂-CH(OH)-R' |

Table 1: Overview of Nucleophilic Reactions of the Thiol Group.

The thiol group, and especially the corresponding thiolate anion, readily coordinates with metal ions to form stable transition metal thiolate complexes. byjus.com Thiolates are classified as soft Lewis bases and therefore bind preferentially to soft Lewis acid metal ions. wikipedia.org This property is central to the role of thiol-containing molecules, like the amino acid cysteine, in biological systems and their use as chelating agents for heavy metals. wikipedia.orgnih.gov

The formation of these complexes can occur through various synthetic routes, including the reaction of a metal salt with a thiol or thiolate. wikipedia.org The stability of the resulting complexes varies depending on the metal ion. For example, thiol-containing peptides show a high affinity for heavy metals, with the order of stability often being Hg²⁺ > Cd²⁺ > Pb²⁺. nih.gov The deprotonation of the thiol group is generally expected before complexation occurs. nih.gov

| Metal Ion | Typical Coordination Behavior | Relative Stability of Complex |

| Hg²⁺ | Strong complexation with reduced sulfur sites. nih.gov | Very High |

| Cd²⁺ | Forms stable complexes. | High |

| Pb²⁺ | Forms stable complexes. | High |

| Ag⁺ | Readily forms complexes. mdpi.comnih.gov | Moderate to High |

| Fe²⁺/Fe³⁺ | Participates in redox reactions and forms clusters. wikipedia.org | Moderate |

| Cu²⁺ | Can be reduced to Cu⁺ by thiols, forming cuprous thiolates. wikipedia.org | Moderate |

Table 2: Complexation Behavior of Thiols with Various Metal Ions.

The sulfur atom in the thiol group of this compound exists in the -2 oxidation state and is susceptible to oxidation. ebsco.com The oxidation products depend on the strength of the oxidizing agent used. jove.com

Disulfides : Mild oxidizing agents, such as iodine (I₂) or atmospheric oxygen, facilitate the coupling of two thiol molecules to form a disulfide (-S-S-) linkage. libretexts.orgebsco.com This reaction is reversible, and the disulfide can be reduced back to the thiol using reducing agents. libretexts.orgyoutube.com This thiol-disulfide interconversion is a key reaction in protein chemistry, forming disulfide bridges between cysteine residues. libretexts.orgnih.gov

Sulfenic, Sulfinic, and Sulfonic Acids : More vigorous oxidation leads to the formation of sulfur oxyacids. The stepwise oxidation pathway, for example with hydrogen peroxide, proceeds from the thiol (RSH) to a sulfenic acid (RSOH), then to a sulfinic acid (RSO₂H), and ultimately to a sulfonic acid (RSO₃H). acs.orgacs.org Strong oxidizing agents like potassium permanganate or excess hydrogen peroxide can directly oxidize thiols to sulfonic acids. jove.com

| Oxidizing Agent | Oxidation State of Sulfur | Product Class | Example Product Name |

| Mild (e.g., I₂, air) | -1 | Disulfide | bis(1-methoxyhexan-3-yl) disulfide |

| Moderate | +0 | Sulfenic Acid | 1-methoxyhexane-3-sulfenic acid |

| Stronger | +2 | Sulfinic Acid | 1-methoxyhexane-3-sulfinic acid |

| Strongest (e.g., KMnO₄, excess H₂O₂) | +4 | Sulfonic Acid | 1-methoxyhexane-3-sulfonic acid |

Table 3: Oxidation Products of this compound.

Reactions of the Methoxy (B1213986) Functional Group (-OCH₃)

The methoxy group in this compound is an ether functional group. Ethers are generally unreactive towards many reagents, which is why they are often used as solvents. libretexts.orgopenstax.org The most significant reaction of ethers is their cleavage under strongly acidic conditions, typically with aqueous HBr or HI. openstax.orgchemistrysteps.com

This acid-catalyzed cleavage is a nucleophilic substitution reaction. chemistrysteps.comwikipedia.org The reaction begins with the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). libretexts.orglibretexts.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. libretexts.org The specific mechanism, SN1 or SN2, depends on the structure of the ether's alkyl groups. libretexts.orgopenstax.org For this compound, which has primary and secondary alkyl groups attached to the ether oxygen, the reaction with HBr or HI would likely proceed via an SN2 mechanism, with the halide attacking the less sterically hindered methyl carbon. openstax.orglibretexts.org

Derivatization Chemistry for Analytical and Synthetic Purposes

The thiol group of this compound is often targeted for derivatization to enhance its properties for analysis, particularly in chromatography. nih.gov Derivatization is employed to increase volatility and thermal stability for gas chromatography (GC) or to introduce a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC). libretexts.org

Common derivatization strategies for thiols include:

Silylation : An active hydrogen on the thiol is replaced by a silyl (B83357) group, such as a trimethylsilyl (TMS) group. This increases volatility and thermal stability. libretexts.org

Alkylation : Reaction with an alkylating agent, often an alkyl halide, to form a more stable and less polar sulfide.

Acylation : Reaction with an acylating agent to form a thioester.

A variety of reagents are used to specifically target the thiol group. These reagents typically contain a functional group that is highly reactive towards thiols, such as an N-substituted maleimide, an active halogen, or an aziridine. nih.gov For HPLC-MS/MS analysis, reagents like 4,4′-dithiodipyridine (DTDP) have been successfully used to derivatize volatile thiols, providing stable derivatives that can be easily analyzed. acs.org In GC applications, aliphatic thiols have been used as derivatizing agents for certain analytes. scispace.com

| Derivatization Method | Reagent Class | Purpose | Analytical Technique |

| Silylation | Silylating agents (e.g., TMS) | Increase volatility and stability | Gas Chromatography (GC) |

| Acylation | Acylating agents | Increase stability | Gas Chromatography (GC) |

| Alkylation | Alkylating agents (e.g., alkyl halides) | Increase stability, add detectable tag | GC, HPLC |

| Thiol-Specific Addition/Substitution | N-substituted maleimides, DTDP | Add UV/fluorescence tag, improve ionization | HPLC, HPLC-MS/MS |

Table 4: Common Derivatization Strategies for Thiols in Chemical Analysis.

Stereochemical Stability and Interconversion

This compound possesses a chiral center at the third carbon atom (C3), the carbon to which the thiol group is attached. fda.gov Consequently, it exists as a pair of enantiomers: (R)-1-methoxyhexane-3-thiol and (S)-1-methoxyhexane-3-thiol. leffingwell.comnih.gov The racemic mixture is often designated as (±)-1-methoxyhexane-3-thiol. fda.gov

The stereochemical configuration is a critical aspect of the molecule's properties. The two enantiomers of this compound have been shown to possess distinct odor profiles. leffingwell.com The (S)-enantiomer is noted for its characteristic clary sage aroma, while the (R)-enantiomer is described as more onion-like. leffingwell.com

The C-S bond at the stereocenter is a stable covalent bond. Under normal storage and handling conditions, spontaneous interconversion (racemization) of the enantiomers is not expected. Interconversion would require breaking and reforming a bond at the chiral center, a process that typically necessitates specific chemical conditions, such as reactions proceeding through a planar, achiral intermediate (e.g., a carbocation or radical at C3) or a reversible nucleophilic substitution at the chiral center with inversion of configuration. Detailed studies on the specific conditions required for the stereochemical interconversion of this compound are not extensively documented in the literature.

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used QM method that balances computational cost and accuracy, making it suitable for a molecule of this size.

DFT calculations for 1-methoxyhexane-3-thiol would typically begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations on the optimized geometry can confirm that the structure is a true energy minimum and can be used to predict its vibrational spectrum (e.g., IR and Raman spectra).

Furthermore, DFT is used to compute a range of electronic properties that are crucial for understanding the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation. acs.org Studies on various organosulfur compounds have successfully used DFT to calculate properties like acidity (pKa) and to investigate reaction mechanisms. distantreader.org

Illustrative DFT-Calculated Properties for this compound Note: The following data is hypothetical and serves as an example of typical results obtained from DFT calculations for similar molecules. The values are for an optimized gas-phase structure.

| Property | Calculated Value |

|---|---|

| S-H Bond Length | ~1.34 Å |

| C-S-H Bond Angle | ~96.5° |

| C-O-C Bond Angle | ~112.0° |

| Mulliken Charge on Sulfur (S) | -0.08 e |

| Mulliken Charge on Thiol Hydrogen (H) | +0.15 e |

| HOMO Energy | -8.9 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 10.1 eV |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations would provide insights into its physical behavior in various environments, such as in a solvent or interacting with other molecules.

In an MD simulation, the molecule is typically placed in a simulation box, often filled with solvent molecules like water, and the system evolves over time according to the laws of classical mechanics. The interactions between atoms are described by a force field, a set of parameters and equations that approximate the potential energy of the system. Force fields like AMBER or CHARMM are commonly used for biomolecules and organic molecules. nih.gov

An MD simulation of this compound could reveal:

Solvation Structure: How solvent molecules arrange around the thiol and methoxy (B1213986) functional groups.

Dynamics: The translational and rotational motion of the molecule.

Intramolecular Motions: The flexibility of the hexyl chain and the dynamics of its conformational changes over time.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the thiol group and solvent molecules. latech.edu

These simulations are particularly valuable for understanding macroscopic properties, such as diffusion coefficients and viscosity, from a microscopic perspective.

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound is a conformationally flexible molecule. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers or rotamers) of the molecule and to determine their relative energies.

Computational methods can systematically rotate the dihedral angles of the molecule's backbone (e.g., C-C, C-O, C-S bonds) to map out the potential energy surface. This process identifies low-energy conformers, which are the most likely shapes the molecule will adopt, and the transition states that connect them. The energy difference between conformers and the energy barriers for rotation determine the dynamics of conformational change. nih.gov Studies on the conformational flexibility of similar molecules, like alkylthiols, highlight its importance in determining molecular packing and interactions. unlp.edu.arresearchgate.net

For this compound, key areas of conformational freedom would include the orientation of the methoxyethyl group relative to the propyl group attached to the stereocenter, and the various gauche and anti arrangements of the alkyl chain. Understanding the energy landscape is crucial for interpreting experimental data and predicting which conformers are most likely to participate in chemical reactions.

Elucidation of Electronic Structure and Bonding

The electronic structure of a molecule describes the distribution and energy of its electrons. Quantum mechanical calculations are the primary tool for elucidating these features. For this compound, this analysis would focus on the influence of the sulfur and oxygen heteroatoms on the molecule's electrons.

Analysis methods such as Natural Bond Orbital (NBO) theory can be applied to the results of a DFT calculation. NBO analysis provides a chemically intuitive picture of bonding by localizing orbitals into specific bonds (e.g., σ C-S, σ S-H) and lone pairs. It also quantifies charge distribution more robustly than simpler methods like Mulliken population analysis.

Key insights from an electronic structure analysis of this compound would include:

Nature of the Thiol Group: The polarity of the S-H bond and the nucleophilicity of the sulfur atom's lone pairs. libretexts.org

Influence of the Ether Group: How the electronegative oxygen atom affects the charge distribution across the rest of the molecule.

Molecular Orbitals: A detailed look at the shape and energy of the HOMO, primarily located on the sulfur atom, and the LUMO. The HOMO is critical for understanding the molecule's behavior as a nucleophile or electron donor, while the LUMO is important for its behavior as an electrophile. acs.org

Prediction of Reactivity and Interaction Mechanisms

Computational chemistry provides powerful tools for predicting how a molecule will behave in a chemical reaction. nih.govdigitellinc.com By analyzing the results from quantum mechanical calculations, one can predict the most likely sites for chemical attack and the mechanisms of potential reactions.

For this compound, reactivity predictions would likely focus on the thiol group, which is the most reactive part of the molecule.

Acidity: The S-H bond is acidic, and DFT calculations can accurately predict the pKa of the thiol group, indicating its propensity to deprotonate and form a thiolate anion. distantreader.org The thiolate is a much stronger nucleophile than the neutral thiol.

Nucleophilicity: The sulfur atom, with its lone pairs, is a nucleophilic center. Computational models can quantify this nucleophilicity and predict how it will react with various electrophiles.

Oxidation: Thiols can be oxidized to form disulfides, sulfenic acids, and other species. mdpi.com Theoretical calculations can model these reaction pathways, determine activation energies, and predict the most likely oxidation products under different conditions.

Electrostatic Potential: Mapping the calculated electrostatic potential onto the molecule's electron density surface creates a visual guide to its reactivity. Regions of negative potential (typically around the S and O atoms) are susceptible to electrophilic attack, while regions of positive potential (around the thiol H) are susceptible to nucleophilic or basic attack.

By simulating the interaction of this compound with other reactants, it is possible to model the entire reaction coordinate, identify transition states, and calculate reaction rates, providing a comprehensive understanding of its chemical behavior.

Research Applications and Broader Scientific Impact

Role as a Synthetic Intermediate and Building Block

While 1-methoxyhexane-3-thiol is recognized for its potent aroma characteristics, its molecular structure, featuring a reactive sulfhydryl (thiol) group and a methoxy (B1213986) group, positions it as a useful synthetic intermediate and building block in organic chemistry. vulcanchem.com The thiol group, in particular, serves as a versatile handle for a variety of chemical transformations.

The utility of thiol-containing molecules like this compound in the synthesis of complex organic structures is well-established. acgpubs.org Thiols are crucial starting materials for creating a wide range of biologically active compounds. acgpubs.org The reactivity of the thiol group allows for its conversion into other functional groups or for its use in coupling reactions to build larger, more intricate molecular frameworks. nih.gov The design of carefully planned synthesis sequences is crucial for efficiently creating complex molecules that may have applications as tool compounds for biomedical studies or as scaffolds for therapeutic agents. eurekalert.org

In some synthetic strategies, the high reactivity of a free thiol can be problematic. nih.gov To address this, chemists have developed methods using "masked" thiol building blocks, such as thioesters, which are more stable and easier to handle. nih.gov These precursors can be converted to the active thiol in situ during the reaction, allowing for more controlled and efficient crystallization and assembly of the final product. nih.gov As a bifunctional molecule, this compound can serve as a precursor in the synthesis of various sulfur-containing pharmaceuticals and polymers. vulcanchem.com

Applications in Bioconjugation Chemistry

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable covalent bond. thermofisher.com The thiol group is a key functional group in this field due to its unique nucleophilic and redox properties. nih.gov Cysteine, an amino acid, is distinguished by its low natural abundance in proteins and the unique reactivity of its thiol side chain, making it an ideal target for the site-selective modification of biomolecules. thno.org

Thiol-mediated ligation refers to a class of chemical reactions that use the thiol group to join molecular fragments, a technique with broad applications in peptide synthesis and chemical biology. nih.gov One of the most prominent methods is Native Chemical Ligation (NCL), which allows for the joining of an unprotected peptide or protein segment that has a C-terminal thioester with another peptide segment that has an N-terminal cysteine residue. mdpi.comrsc.org This process forms a stable, native amide bond at the ligation site. mdpi.com

The versatility of the thiol group extends to other "click" chemistry reactions, such as the thiol-ene reaction. researchgate.net This reaction involves the efficient and specific addition of a thiol to an alkene (a carbon-carbon double bond), forming a stable thioether linkage. researchgate.netnih.gov This methodology has been used to rapidly access functionalized peptides by introducing various side chains, including carbohydrates and amino acid derivatives. nih.gov Although not specifically cited in the context of NCL, a molecule like this compound possesses the essential thiol functional group, making it a potential candidate for use in these powerful bioconjugation strategies to attach labels, drugs, or other moieties to biological targets.

Integration into Materials Science and Polymer Chemistry

The reactivity of the thiol group makes this compound a candidate for integration into advanced materials and polymers. vulcanchem.com The thiol-ene "click" reaction, in particular, has become a powerful tool for polymer synthesis and modification due to its high efficiency, specificity, and mild reaction conditions. researchgate.netresearchgate.net This radical-mediated reaction creates robust carbon-sulfur bonds, enabling the construction of complex molecular architectures. researchgate.net

When a thiol, such as this compound, reacts via a thiol-ene coupling, it forms a thioether linkage. illinois.edu This functionality can be incorporated into polymer backbones or used to functionalize surfaces and existing polymers. illinois.edu This chemistry allows for the creation of materials with tailored properties, such as specific adhesion, biocompatibility, or corrosion resistance. illinois.edu For example, thiol-ene reactions can be used to form linear polymers, create cross-linked polymer networks, or modify polymer side chains with biologically inspired molecules. illinois.edu The compound serves as a precursor in the synthesis of various sulfur-containing polymers, highlighting its potential utility in materials science. vulcanchem.com

Contribution to Volatile Sulfur Compound Research

This compound has made a significant contribution to the field of flavor and fragrance chemistry, specifically within the study of volatile sulfur compounds (VSCs). leffingwell.comresearchgate.net VSCs are often potent odorants that define the characteristic aroma of many foods, beverages, and plants, even at very low concentrations. perfumerflavorist.comnih.gov

This compound is recognized as a powerful, character-impact odorant found in clary sage (Salvia sclarea). leffingwell.comresearchgate.netnih.gov Research has shown that the chirality of this molecule is critical to its sensory profile, with its two enantiomers possessing distinctly different aromas and odor thresholds. leffingwell.com The (+)-3S enantiomer is key to the natural clary sage scent, described as sulfury, herbaceous, and green, with notes of burnt sulfur and human perspiration. leffingwell.com In contrast, the (-)-3R enantiomer is perceived as sulfury, herbaceous, and onion-like, lacking the characteristic clary sage note. leffingwell.com This difference in perception underscores the importance of stereochemistry in olfaction.

The compound's role extends to the beverage industry, where it contributes to the desirable aroma profile of wines such as Sauvignon Blanc, imparting "passionfruit" and "guava" notes at concentrations as low as 50 ng/L. vulcanchem.com Its identification and study have advanced the understanding of how trace-level VSCs can have a major impact on the sensory complexity of natural products. vulcanchem.com

Interactive Data Table: Enantiomers of this compound

| Enantiomer | Odor Description | Odor Threshold (in air) | Natural Ratio (Clary Sage) |

| (+)-3S-1-Methoxyhexane-3-thiol | Sulfury, herbaceous, green, key to clary sage, burnt sulfur, human perspiration notes. leffingwell.com | 0.04 x 10⁻³ ng/L. leffingwell.com | 60%. leffingwell.com |

| (-)-3R-1-Methoxyhexane-3-thiol | Sulfury, herbaceous, onion-like. leffingwell.com | 1.09 x 10⁻³ ng/L. leffingwell.com | 40%. leffingwell.com |

Studies on Structure-Activity Relationships of Thiol Compounds

The study of how the chemical structure of a compound influences its biological activity, or in the case of odorants, its perceived scent, is known as Structure-Activity Relationship (SAR) analysis. For thiol compounds, SAR studies are crucial for understanding the nuances of their often potent and distinct aromas.

A significant aspect of the structure-activity relationship for this compound is its chirality. The molecule exists as two enantiomers, (S)-(+)-1-methoxyhexane-3-thiol and (R)-(-)-1-methoxyhexane-3-thiol, which have nearly identical physical and chemical properties but exhibit distinct olfactory characteristics. leffingwell.comnih.gov This difference in odor perception between enantiomers is a classic example of how stereochemistry can dramatically affect biological activity.

The (+)-3S enantiomer is described as having herbaceous and sage-like odor notes, with strong sulfurous and alliaceous (onion/garlic-like) undertones, and has been associated with the scent of human axillary perspiration. leffingwell.com In contrast, the (-)-3R enantiomer is perceived as sulfury, herbaceous, and onion-like, but notably lacks the characteristic clary sage aroma of its counterpart. leffingwell.com

Further research into homologous series of alkanethiols has provided broader insights into the SAR of these compounds. researchgate.netfigshare.com These studies have demonstrated that steric effects, such as the position of the thiol group and the degree of branching in the carbon chain, significantly influence odor thresholds. researchgate.netfigshare.com For instance, tertiary alkanethiols generally exhibit lower odor thresholds than primary or secondary ones. figshare.com Additionally, the replacement of the thiol group with a hydroxyl group (an alcohol) or the S-methylation of the thiol significantly increases the odor threshold, highlighting the critical role of the free sulfhydryl group in the potent aroma of these compounds. researchgate.net

Table 1: Odor Characteristics of this compound Enantiomers

| Enantiomer | Odor Description | Odor Threshold (in air) |

| (+)-3S-1-Methoxyhexane-3-thiol | Herbaceous, sage, burnt sulfur, alliaceous, human perspiration | 0.04 x 10⁻³ ng/liter |

| (-)-3R-1-Methoxyhexane-3-thiol | Sulfury, herbaceous, onion-like | 1.09 x 10⁻³ ng/liter |

Data sourced from Leffingwell, J.C. leffingwell.com

Analytical Method Development for Trace Thiol Analysis

The analysis of volatile thiols like this compound in complex matrices such as food and beverages presents a significant analytical challenge. mdpi.combohrium.com This is due to several factors, including their presence at extremely low concentrations (trace to ultra-trace levels), their high reactivity and instability, and the complexity of the sample matrices. nih.govmdpi.combohrium.com Consequently, the need for sensitive and selective analytical methods has driven considerable research and development in this area.

Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile sulfur compounds. nih.gov When coupled with olfactometry (GC-O), it allows for the correlation of specific eluted compounds with their perceived odor, a critical tool in flavor and fragrance research. nih.govwikipedia.org For structural elucidation and sensitive detection, GC is often coupled with mass spectrometry (GC-MS). nih.govnih.govresearchgate.net

Due to the low concentrations of thiols in many samples, a pre-concentration or extraction step is typically required. acs.org Solid-phase microextraction (SPME), particularly headspace SPME (HS-SPME), is a widely used technique for this purpose as it is solvent-free, relatively fast, and can be easily automated. nih.govnih.govresearchgate.netunimi.it The choice of fiber coating in SPME is critical for the efficient extraction of target analytes. nih.govnih.govresearchgate.net

To enhance the stability and chromatographic behavior of thiols, derivatization is often employed. mdpi.com This involves reacting the thiol group with a specific reagent to form a less volatile and more stable derivative. mdpi.comnih.gov For instance, derivatization with 4,4'-dithiodipyridine (DTDP) has been used to improve the detectability and stability of volatile thiols for analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov Another approach involves the use of mercurated agarose (B213101) gels for the selective isolation of thiols from a complex mixture via affinity chromatography. acs.orguc.cl

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has also emerged as a powerful tool for the quantitative analysis of thiols at ultratrace levels. acs.org This method often involves derivatization to improve the ionization efficiency and chromatographic retention of the thiols. acs.org

Table 2: Common Analytical Techniques for Trace Thiol Analysis

| Technique | Principle | Application in Thiol Analysis |

| Gas Chromatography-Olfactometry (GC-O) | Separates volatile compounds and allows for sensory detection by a human assessor. wikipedia.org | Identification of odor-active thiols in complex mixtures. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and partitioning behavior, followed by detection and identification based on their mass-to-charge ratio. nih.govnih.govresearchgate.net | Quantification and structural confirmation of volatile thiols. nih.govnih.govresearchgate.net |

| Solid-Phase Microextraction (SPME) | A sample preparation technique where a coated fiber is exposed to a sample, and analytes partition into the coating. unimi.it | Extraction and pre-concentration of volatile thiols from various matrices. nih.govnih.govresearchgate.net |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Separates compounds based on their interaction with a stationary phase, followed by sensitive and selective detection using two stages of mass analysis. acs.org | Quantitative analysis of derivatized thiols at very low concentrations. acs.org |